molecular formula C9H17NO2S B13309555 3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione CAS No. 1019559-80-8

3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione

Katalognummer: B13309555
CAS-Nummer: 1019559-80-8
Molekulargewicht: 203.30 g/mol
InChI-Schlüssel: HOLURNWCNDNLEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H17NO2S It is known for its unique structure, which includes a thiolane ring and a cyclopropylethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of cyclopropylamine with a thiolane derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride
  • 3-{[(1-Cyclopropylethyl)amino]methyl}phenol

Uniqueness

Compared to similar compounds, this compound stands out due to its unique thiolane ring structure and the presence of a cyclopropylethylamino group

Eigenschaften

CAS-Nummer

1019559-80-8

Molekularformel

C9H17NO2S

Molekulargewicht

203.30 g/mol

IUPAC-Name

N-(1-cyclopropylethyl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C9H17NO2S/c1-7(8-2-3-8)10-9-4-5-13(11,12)6-9/h7-10H,2-6H2,1H3

InChI-Schlüssel

HOLURNWCNDNLEP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CC1)NC2CCS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.